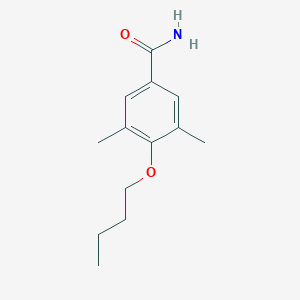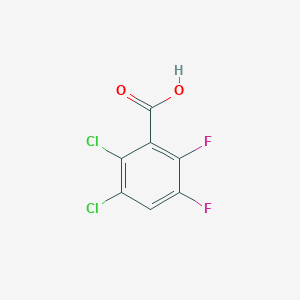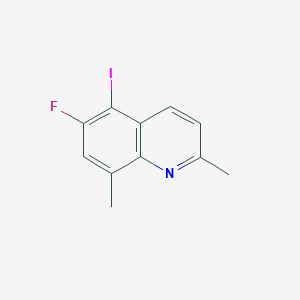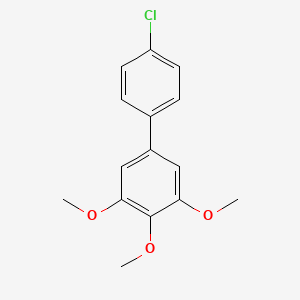![molecular formula C13H25N3O2 B12995384 N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B12995384.png)
N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide is a synthetic compound with a complex structure It is characterized by the presence of an acetyl group, an ethyl group, and a cyclohexyl ring, which are attached to an amino-propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide typically involves the acylation of amines using esters as the acyl source. One common method employs catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source. The reaction is carried out at temperatures ranging from 80–120°C, with catalyst loadings as low as 10 mol% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide involves its interaction with specific molecular targets. The acetyl and ethyl groups, along with the cyclohexyl ring, contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethylpropanamide: A simpler analog with similar structural features.
Cyclohexylamine: Contains the cyclohexyl ring but lacks the acetyl and ethyl groups.
Acetylcyclohexylamine: Similar but without the propanamide backbone.
Uniqueness
N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Formule moléculaire |
C13H25N3O2 |
|---|---|
Poids moléculaire |
255.36 g/mol |
Nom IUPAC |
N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide |
InChI |
InChI=1S/C13H25N3O2/c1-4-16(10(3)17)12-8-6-5-7-11(12)15-13(18)9(2)14/h9,11-12H,4-8,14H2,1-3H3,(H,15,18)/t9?,11?,12-/m0/s1 |
Clé InChI |
XBWNRCVUZNTKHI-NHNAUAITSA-N |
SMILES isomérique |
CCN([C@H]1CCCCC1NC(=O)C(C)N)C(=O)C |
SMILES canonique |
CCN(C1CCCCC1NC(=O)C(C)N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B12995311.png)






![6-Aminospiro[1,4-benzoxazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B12995348.png)

![2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B12995367.png)

![7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B12995377.png)


